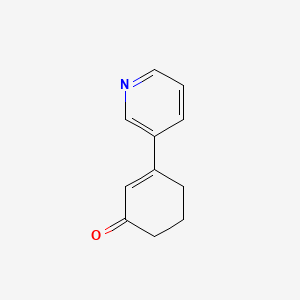

3-(Pyridin-3-yl)cyclohex-2-en-1-one

Vue d'ensemble

Description

3-(Pyridin-3-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . This compound features a pyridine ring attached to a cyclohexenone structure, making it a versatile molecule in various chemical reactions and applications.

Mécanisme D'action

Target of Action

The primary target of 3-(Pyridin-3-yl)cyclohex-2-en-1-one is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production .

Mode of Action

This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply of the cells, particularly those that rely heavily on glycolysis for energy production .

Biochemical Pathways

The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the conversion of fructose-6-phosphate to fructose-2,6-bisphosphate, a key step in glycolysis . This disruption leads to a decrease in the rate of glycolysis, reducing the production of ATP and other downstream metabolites .

Result of Action

The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply of the cells, particularly those that rely heavily on glycolysis for energy production . The compound is selectively cytostatic to transformed cells and suppresses the growth of established tumors in mice .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)cyclohex-2-en-1-one typically involves the reaction of pyridine derivatives with cyclohexenone under specific conditions. One common method includes the use of nicotinaldehyde and pyridinylethanone in the presence of glacial acetic acid and sodium acetate . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Pyridin-3-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanol derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of cyclohexanol derivatives.

Substitution: Formation of halogenated or aminated pyridine derivatives.

Applications De Recherche Scientifique

3-(Pyridin-3-yl)cyclohex-2-en-1-one is extensively used in scientific research due to its versatile chemical properties . Some key applications include:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of complex molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

- 3-(Pyridin-4-yl)cyclohex-2-en-1-one

- 3-(Pyridin-2-yl)cyclohex-2-en-1-one

- 3-(Pyridin-3-yl)cyclohexanone

Comparison: 3-(Pyridin-3-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity.

Activité Biologique

3-(Pyridin-3-yl)cyclohex-2-en-1-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound features a pyridine ring attached to a cyclohexene moiety. The compound can be synthesized through various methods, including multicomponent reactions (MCRs), which have shown promise in producing biologically active derivatives efficiently .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibitory activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Bacillus cereus | 0.23–0.70 | 0.47–0.94 |

| Escherichia coli | 0.23–0.47 | 0.47–0.94 |

| Salmonella Typhimurium | 0.23 | 0.47 |

The compound showed the highest activity against Bacillus cereus, while Escherichia coli was found to be more resistant .

Cytotoxicity and Safety

In vitro studies assessing cytotoxicity on human embryonic kidney (HEK-293) cells revealed that this compound is non-toxic at therapeutic concentrations, indicating its potential for further development as a safe therapeutic agent .

Anti-Tubercular Activity

The compound's derivatives have also been evaluated for anti-tubercular activity against Mycobacterium tuberculosis. Notably, some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant potential as anti-tubercular agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. For instance, the presence of specific substituents on the pyridine ring has been correlated with enhanced antimicrobial and cytotoxic activities .

Case Studies

Several studies have explored the biological implications of this compound:

- Antibacterial Efficacy : A comprehensive study highlighted that modifications to the cyclohexene moiety could enhance antibacterial properties against resistant strains .

- Neuroprotective Effects : Another investigation focused on derivatives of this compound demonstrating neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

3-pyridin-3-ylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h2,4,6-8H,1,3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIOZXVZKCKBPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.